Enhanced Acidity Compared to Non-Fluorinated Analog
The electron-withdrawing fluorine atom at the 3-position increases the acidity of the 2- and 6-hydroxyl groups. While experimental pKa data for 3-fluoro-2,6-dihydroxybenzaldehyde is not available in primary literature, its effect can be reliably inferred from class behavior. The non-fluorinated parent compound, 2,6-dihydroxybenzaldehyde, has a predicted pKa of 7.66 . Based on the known pKa shift of 0.7-1.0 units observed when fluorine is introduced at a comparable position in phenols (e.g., phenol pKa 10.0 vs. 3-fluorophenol pKa 9.29 ), it is estimated that 3-fluoro-2,6-dihydroxybenzaldehyde would exhibit a pKa in the range of 6.6-7.0. This lower pKa directly influences the compound's solubility, hydrogen-bonding capacity, and reactivity in pH-dependent processes.
| Evidence Dimension | Acid Dissociation Constant (pKa) of Phenolic Hydroxyls |
|---|---|
| Target Compound Data | Estimated pKa range: 6.6 - 7.0 (based on fluorine substituent effect) |
| Comparator Or Baseline | 2,6-Dihydroxybenzaldehyde: Predicted pKa = 7.66 |
| Quantified Difference | Estimated decrease of 0.66 - 1.06 pKa units |
| Conditions | Predicted value at 25°C; aqueous solution (class inference based on phenol/3-fluorophenol data) |
Why This Matters
A lower pKa implies a higher degree of deprotonation at physiological or near-neutral pH, which can enhance water solubility, alter metal chelation properties, and influence the compound's behavior as a synthetic intermediate in reactions requiring a specific protonation state.
